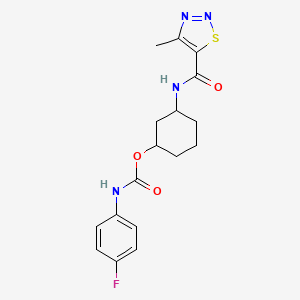

3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4-thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . These small molecules contain five-membered heterocyclic moieties and are considered bioisosteres of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication, allowing them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Chemical Reactions Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves reactions of hydrazonoyl halides with various reagents . For example, reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide have been reported .科学的研究の応用

Antimicrobial Activity

1,3,4-thiadiazole derivatives, which include the compound , have been found to exhibit potent antimicrobial activity . These compounds were tested against various strains of bacteria such as E. coli, B. mycoides, and C. albicans .

Antibacterial Activity

In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also shown significant antibacterial activity . They have been found to inhibit various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Antifungal Activity

The 1,2,3-thiadiazole hybrid structures, which include the compound , have shown myriad biomedical activities such as antifungal .

Antiviral Activity

These 1,2,3-thiadiazole hybrid structures have also demonstrated antiviral properties .

Insecticidal Activity

The 1,2,3-thiadiazole hybrid structures have been found to possess insecticidal properties .

Anticancer Activity

An attempt was made to synthesize new thiadiazole hybrids and evaluate them as anti-cancer agents against breast cancer and lung adenocarcinoma cell lines .

Antiamoebic Activity

The 1,2,3-thiadiazole hybrid structures have shown antiamoebic activities .

Plant Activators

These 1,2,3-thiadiazole hybrid structures have also been used as plant activators .

作用機序

Target of Action

The primary targets of the compound are yet to be identified. It is known that many thiazole derivatives have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .

Biochemical Pathways

Thiazole derivatives are known to disrupt processes related to dna replication, which permits them to inhibit replication of both bacterial and cancer cells .

Pharmacokinetics

Due to the mesoionic nature of thiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

It is known that thiazole derivatives can exert a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s activity can be influenced by the pH of the environment, the presence of other compounds, and the temperature . .

将来の方向性

The development of new 1,3,4-thiadiazole derivatives with potential anticancer activity is an active area of research . Modifying the structure of known derivatives with documented activity is one method of searching for new compounds . Therefore, “3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate” could potentially be a candidate for further study in this area.

特性

IUPAC Name |

[3-[(4-methylthiadiazole-5-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3S/c1-10-15(26-22-21-10)16(23)19-13-3-2-4-14(9-13)25-17(24)20-12-7-5-11(18)6-8-12/h5-8,13-14H,2-4,9H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUSWIVDXCXYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl (4-fluorophenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-inden-1-yl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6504710.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6504717.png)

![N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6504720.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6504734.png)

![N-[(4-methylphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}butanamide](/img/structure/B6504742.png)

![3-benzyl-7-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]amino}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6504750.png)

![7-(4-benzylpiperidin-1-yl)-3-cyclopentyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6504758.png)

![methyl 1-[(2,1,3-benzothiadiazol-4-yl)carbamoyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B6504771.png)

![methyl 1-{[(2,6-difluorophenyl)methyl]carbamoyl}-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B6504780.png)

![methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate](/img/structure/B6504782.png)

![2-{[(oxolan-2-yl)methyl]amino}-4-phenylpyrimidine-5-carboxylic acid](/img/structure/B6504794.png)

![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one](/img/structure/B6504797.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzamide](/img/structure/B6504804.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B6504810.png)